3-硝基-5-(三氟甲基)苯酚

概述

描述

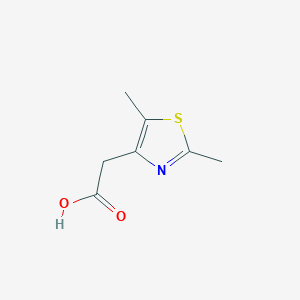

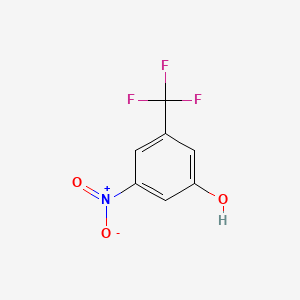

3-Nitro-5-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H4F3NO3 . It has a molecular weight of 207.11 g/mol . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of 3-Nitro-5-(trifluoromethyl)phenol involves a solution of 3-nitro-5-(trifluoromethyl)phenyl ether (20.0 g, 0.090 mol) in HBr (74.7 mL, 1.38 mmol) and HOAc (279.8 mL, 4.92 mol). The solution is heated at reflux until the reaction is judged to be complete by LCMS. The reaction is then concentrated to yield a tan solid, which is the desired product .Molecular Structure Analysis

The molecular structure of 3-Nitro-5-(trifluoromethyl)phenol consists of a phenol group with a nitro group at the 3rd position and a trifluoromethyl group at the 5th position . The InChI representation of the molecule isInChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(11(13)14)3-6(12)2-4/h1-3,12H . Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitro-5-(trifluoromethyl)phenol include a molecular weight of 207.11 g/mol, a XLogP3-AA value of 2.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 0, an exact mass of 207.01432748 g/mol, a monoisotopic mass of 207.01432748 g/mol, a topological polar surface area of 66 Ų, a heavy atom count of 14, and a formal charge of 0 .科学研究应用

环境影响

- 3-硝基-5-(三氟甲基)苯酚,也称为 TFM,用于五大湖区的七鳃鳗控制。它经过光解降解产生三氟乙酸 (TFA)。TFA 的产率取决于三氟甲基苯酚的性质,半衰期和产率受取代基、取代方式和 pH 值的影响 (Ellis & Mabury,2000)。

化学合成和性质

- TFM 已用于合成新型化合物,包括外围四取代酞菁。这些合成的化合物表现出显着的电化学性质,可能适用于各种电化学技术 (Aktaş Kamiloğlu 等人,2018)。

- 硝基苯三氟化物的亲核取代反应,包括 TFM 衍生物,显示出硝基和氟原子的迁移率不同。这项研究提供了对这些化合物在有机合成中的反应性的见解 (Khalfina & Vlasov,2002)。

药物化学

- TFM 衍生物已在镓 (III) 配合物的合成中得到探索,这些化合物表现出显着的抗癌活性,特别是在诱导神经母细胞瘤细胞凋亡方面。这突出了 TFM 在开发新型抗癌剂中的潜力 (Shakya 等人,2006)。

环境毒理学

- 已经研究了 TFM 在水生环境中的降解及其对鱼类生物转化过程的影响,提供了有关该化合物环境归宿和影响的宝贵信息 (Bussy 等人,2015)。

材料科学

- TFM 衍生物已用于合成 Cd(II) 金属有机骨架 (MOF),展示了选择性 CO2 捕获和金属离子检测能力。这表明在环境监测和气体分离技术中具有潜在应用 (Wang 等人,2018)。

安全和危害

3-Nitro-5-(trifluoromethyl)phenol should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

作用机制

Target of Action

It’s known that this compound can cause skin and eye irritation, and may also cause respiratory irritation . This suggests that it may interact with proteins or receptors in the skin, eyes, and respiratory system.

Mode of Action

Given its irritant properties, it’s likely that it interacts with cellular components in a way that triggers an inflammatory response .

Biochemical Pathways

Its irritant properties suggest that it may influence pathways related to inflammation and immune response .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may be absorbed in the body when administered orally or topically

Result of Action

It’s known to cause skin and eye irritation, and may also cause respiratory irritation . These effects suggest that it may trigger an inflammatory response at the cellular level.

Action Environment

The action of 3-Nitro-5-(trifluoromethyl)phenol can be influenced by environmental factors. For instance, it should be stored under inert gas (nitrogen or argon) at 2-8°C . This suggests that its stability and efficacy may be affected by factors such as temperature and exposure to oxygen .

生化分析

Biochemical Properties

3-Nitro-5-(trifluoromethyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 3-Nitro-5-(trifluoromethyl)phenol on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling pathways, including those involved in inflammation and oxidative stress. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are crucial for cell survival and function .

Molecular Mechanism

At the molecular level, 3-Nitro-5-(trifluoromethyl)phenol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Nitro-5-(trifluoromethyl)phenol in laboratory settings are important factors that influence its effects over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that prolonged exposure to 3-Nitro-5-(trifluoromethyl)phenol can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Nitro-5-(trifluoromethyl)phenol vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while higher doses can lead to toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, indicating a threshold beyond which the compound becomes harmful. These findings highlight the importance of careful dosage control in experimental and therapeutic applications .

Metabolic Pathways

3-Nitro-5-(trifluoromethyl)phenol is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various biotransformation reactions, including reduction, oxidation, and conjugation. Enzymes such as cytochrome P450 play a crucial role in these processes, converting the compound into more water-soluble metabolites that can be excreted from the body. These metabolic pathways can influence the overall bioavailability and toxicity of the compound .

Transport and Distribution

The transport and distribution of 3-Nitro-5-(trifluoromethyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. Once inside the body, the compound can be distributed to various tissues, including the liver, kidneys, and brain. Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs) facilitate the movement of the compound across cell membranes, influencing its localization and accumulation within different tissues .

Subcellular Localization

The subcellular localization of 3-Nitro-5-(trifluoromethyl)phenol is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by specific targeting signals and post-translational modifications that direct it to particular organelles. For example, the presence of a nitro group can facilitate its accumulation in mitochondria, where it can affect mitochondrial function and energy production .

属性

IUPAC Name |

3-nitro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(11(13)14)3-6(12)2-4/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIAMHNYAPDMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373312 | |

| Record name | 3-nitro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349-57-5 | |

| Record name | 3-(Trifluoromethyl)-5-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-nitro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-5-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone](/img/structure/B1302490.png)

![3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide](/img/structure/B1302492.png)

![1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one](/img/structure/B1302497.png)

![5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302498.png)